L-Serine, O-(2-phenylethyl)-
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Overview
Description
L-Serine, O-(2-phenylethyl)-: is a derivative of the amino acid L-serine, where the hydroxyl group of serine is esterified with a 2-phenylethyl group
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: L-Serine, O-(2-phenylethyl)- can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester linkage, converting it back to the original alcohol and acid components.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base catalyst.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols and acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: L-Serine, O-(2-phenylethyl)- is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Protein Engineering: The compound is used in the study of protein engineering and enzyme catalysis, providing insights into the role of esterified amino acids in protein function.
Medicine:
Neuroprotective Agent: L-Serine, O-(2-phenylethyl)- has shown potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Phosphatidylserine: A phospholipid derivative of serine, phosphatidylserine is crucial for maintaining cell membrane structure and function.
Uniqueness:
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-phenylethoxy)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c12-10(11(13)14)8-15-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
ANWLXKXJHUMONT-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCOCC(C(=O)O)N |
Origin of Product |
United States |
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